Home > Products > Screening Compounds P9946 > 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE
8-HYDROXY WARFARIN BETA-D-GLUCURONIDE - 1007224-60-3

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

Catalog Number: EVT-1465048
CAS Number: 1007224-60-3
Molecular Formula: C25H24O11
Molecular Weight: 500.456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy Warfarin Beta-D-Glucuronide is a significant metabolite of warfarin, an anticoagulant medication widely used for the prevention of thromboembolic events. This compound results from the glucuronidation process, which is a crucial phase II metabolic pathway that enhances the solubility and excretion of lipophilic drugs. The formation of 8-hydroxy warfarin beta-D-glucuronide involves the conjugation of 8-hydroxy warfarin with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases.

Source

The primary source of 8-hydroxy warfarin beta-D-glucuronide is the metabolism of warfarin in the liver. Warfarin itself undergoes extensive biotransformation through cytochrome P450 enzymes, particularly CYP2C9, which hydroxylates it at various positions, including the 8-position, leading to the formation of 8-hydroxy warfarin. Subsequent glucuronidation occurs via UDP-glucuronosyltransferases, which facilitate the conjugation with glucuronic acid, resulting in the beta-D-glucuronide form .

Classification

8-Hydroxy Warfarin Beta-D-Glucuronide is classified as a phase II metabolite of warfarin. It falls under the category of glucuronides, which are conjugated metabolites formed through the action of UDP-glucuronosyltransferases. This compound is also categorized as an anticoagulant metabolite, given its origin from a widely used anticoagulant drug.

Synthesis Analysis

Methods

The synthesis of 8-hydroxy warfarin beta-D-glucuronide can be achieved through enzymatic glucuronidation using human liver microsomes or recombinant UDP-glucuronosyltransferases. The process typically involves incubating 8-hydroxy warfarin with UDP-glucuronic acid in the presence of liver microsomes derived from human donors.

Technical Details

  1. Incubation Conditions: The reaction is usually conducted in a buffered solution (e.g., Tris-HCl) at physiological pH (around 7.4) and temperature (37 °C).
  2. Enzyme Sources: Human liver microsomes pooled from multiple donors are often used to ensure a representative metabolic capacity.
  3. Quantification: High-performance liquid chromatography (HPLC) methods are employed to analyze and quantify the resulting glucuronide metabolites, utilizing specific wavelengths for detection based on their absorbance characteristics .
Molecular Structure Analysis

Structure

  • Chemical Formula: C19_{19}H19_{19}O7_{7}
  • Molecular Weight: Approximately 363.35 g/mol

Data

The molecular structure can be visualized using structural drawing software or databases that provide chemical structure representations, such as PubChem or ChemSpider.

Chemical Reactions Analysis

Reactions

The primary reaction involving 8-hydroxy warfarin beta-D-glucuronide is its formation from 8-hydroxy warfarin through glucuronidation:

8 Hydroxy Warfarin+UDP Glucuronic AcidUGT Enzymes8 Hydroxy Warfarin Beta D Glucuronide+UDP\text{8 Hydroxy Warfarin}+\text{UDP Glucuronic Acid}\xrightarrow{\text{UGT Enzymes}}\text{8 Hydroxy Warfarin Beta D Glucuronide}+\text{UDP}

Technical Details

This reaction is catalyzed by various isoforms of UDP-glucuronosyltransferases, with specific isoforms showing preference for different hydroxylated warfarins. The regioselectivity and enantioselectivity observed during this process are influenced by factors such as substrate concentration and enzyme affinity .

Mechanism of Action

Process

The mechanism by which 8-hydroxy warfarin beta-D-glucuronide exerts its effects is primarily related to its role in enhancing the elimination of warfarin metabolites from the body. By increasing solubility and facilitating renal excretion, this metabolite plays a crucial role in regulating anticoagulant activity.

Data

Studies have shown that glucuronidation significantly affects pharmacokinetics by altering half-lives and clearance rates of warfarin and its metabolites . The presence of glucuronides in urine indicates effective detoxification processes occurring in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its glucuronic acid component.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values would indicate the ionization state under physiological conditions, affecting solubility and reactivity.

Relevant data on these properties can be sourced from chemical databases or specific studies focusing on drug metabolism and pharmacokinetics .

Applications

Scientific Uses

  1. Pharmacokinetics Studies: Understanding how 8-hydroxy warfarin beta-D-glucuronide affects the pharmacokinetics of warfarin can lead to improved dosing strategies.
  2. Toxicology: Assessing potential toxic effects associated with warfarin metabolism and its glucuronides helps in evaluating safety profiles for patients on anticoagulation therapy.
  3. Drug Development: Insights into metabolic pathways involving this compound can inform new therapeutic approaches and enhance drug design strategies targeting similar pathways .
Introduction to 8-Hydroxy Warfarin Beta-D-Glucuronide in Drug Metabolism

Role of Glucuronidation in Xenobiotic Detoxification

Glucuronidation represents a critical phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), facilitating the elimination of xenobiotics and endogenous compounds. This process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to substrates containing nucleophilic functional groups (–OH, –COOH, –NH₂, –SH), resulting in highly water-soluble glucuronides excreted via urine or bile [3] [8]. Human UGTs exhibit tissue-specific expression, with hepatic (UGT1A1, UGT1A9) and extrahepatic (UGT1A8, UGT1A10) isoforms contributing to detoxification. Notably, UGT-mediated clearance is influenced by genetic polymorphisms, drug interactions, and physiological factors (e.g., age, disease states), impacting systemic exposure to active metabolites [8].

Table 1: Key Human UGT Isoforms Involved in Hydroxywarfarin Glucuronidation

UGT IsoformTissue DistributionPrimary SubstratesInhibitors/Inducers
UGT1A1Liver, IntestineBilirubin, PhenolsAtazanavir, Gemfibrozil
UGT1A8Intestine, Stomach7-OH/8-OH WarfarinProbenecid, Flavonoids
UGT1A9Liver, Kidney8-OH Warfarin, PropofolDiflunisal, NSAIDs
UGT1A10Intestine, Colon4ʹ-OH/6-OH/7-OH/8-OH WarfarinPolyvalent metal cations

Warfarin as a Model Substrate for Phase I/II Metabolic Studies

Warfarin serves as a paradigmatic probe for studying metabolic interactions due to its stereoselective metabolism and narrow therapeutic index. Cytochrome P450 (CYP) enzymes catalyze the initial hydroxylation reactions (phase I): CYP2C9 preferentially metabolizes S-warfarin to S-7-hydroxywarfarin, while CYP1A2 and CYP3A4 generate R-6-hydroxywarfarin and R-10-hydroxywarfarin, respectively [1] [2]. These monohydroxylated metabolites reach plasma concentrations up to 5-fold higher than the parent drug, enabling their efficient phase II conjugation [1]. Crucially, hydroxywarfarins exhibit distinct regiochemical properties influencing glucuronidation kinetics:

  • 6-/7-/8-Hydroxywarfarins: Polar phenolic groups ideal for UGT-mediated glucuronidation [3]
  • 10-Hydroxywarfarin: Aliphatic hydroxylation resistant to glucuronidation [6]
  • 4ʹ-Hydroxywarfarin: Moderate UGT affinity but lower plasma abundance [3]

Table 2: Comparative Metabolic Fate of Major Hydroxywarfarin Metabolites

MetabolitePrimary CYP EnzymePlasma AbundanceGlucuronidation Efficiency
7-HydroxywarfarinCYP2C9 (S-enantiomer)HighestHigh (Km = 160–480 μM)
10-HydroxywarfarinCYP3A4 (R-enantiomer)HighUndetectable
8-HydroxywarfarinCYP1A2 (R-enantiomer)ModerateHigh (Km = 59–210 μM)
4ʹ-HydroxywarfarinCYP2C18/19LowModerate (Km = 320 μM)

Biochemical Significance of 8-Hydroxy Warfarin Beta-D-Glucuronide

8-Hydroxy warfarin beta-D-glucuronide is characterized by a C8-O-glucuronide linkage confirmed via tandem mass spectrometry, with glucuronic acid conjugated to the phenolic hydroxyl group of 8-hydroxywarfarin (IUPAC: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid) [4]. This specific conjugate is generated by hepatic UGT1A9 and extrahepatic UGT1A8/1A10, exhibiting Michaelis-Menten kinetics with a Km of 59–210 μM and Vmax of 0.03–0.78 μmol/min/mg protein in human liver microsomes [3]. The metabolite’s significance is threefold:

  • Elimination Enhancement: Glucuronidation reduces 8-hydroxywarfarin’s lipophilicity (logP decrease by ~3 units), promoting biliary excretion. Rodent studies demonstrate that warfarin-resistant rats exhibit 2.5-fold higher glucuronide efflux via MRP2 transporters [5].
  • Modulation of Metabolic Feedback: 8-Hydroxywarfarin competitively inhibits CYP2C9 (Ki ≈ 25 μM) [1]. Its glucuronidation terminates this inhibition, accelerating S-warfarin clearance and potentially reducing anticoagulant efficacy [3] [6].
  • Diagnostic Utility: Unlike 10-hydroxywarfarin (which undergoes reductive elimination), 8-hydroxy warfarin glucuronide serves as a specific biomarker for UGT1A activity in clinical phenotyping studies [6].

Table 3: Enzymatic Parameters for 8-Hydroxy Warfarin Glucuronidation

Enzyme SourceKm (μM)Vmax (μmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes59 ± 110.78 ± 0.120.0132
Recombinant UGT1A8210 ± 400.15 ± 0.030.0007
Recombinant UGT1A985 ± 150.42 ± 0.080.0049
Recombinant UGT1A10132 ± 280.23 ± 0.050.0017
graph LRA[S-Warfarin] -->|CYP2C9| B[7-OH-Warfarin]C[R-Warfarin] -->|CYP1A2| D[8-OH-Warfarin]D -->|UGT1A9/1A8| E[8-OH-Warfarin β-D-Glucuronide]E --> F[Biliary Excretion]E --> G[Renal Excretion]D -->|Competitive Inhibition| H[CYP2C9 Activity]E -->|Removes Inhibitor| H

Structural Insight: The C8 glucuronide linkage sterically hinders interaction with CYP2C9’s active site, abolishing 8-hydroxywarfarin’s inhibitory effects. Molecular modeling confirms hydrogen bonding between the glucuronosyl moiety and UGT1A9 residues (His35, Asp151) during catalysis [3].

Properties

CAS Number

1007224-60-3

Product Name

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C25H24O11

Molecular Weight

500.456

InChI

InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1

InChI Key

CFVGBYFDDKYFMF-JAGVPYGBSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O

Synonyms

4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.